4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide
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Description
This compound belongs to a class of chemicals known for their heterocyclic frameworks, which often exhibit significant biological activities. The studies found focus on compounds with similar structures, detailing their synthesis, potential applications, and analyses.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, starting from basic heterocyclic scaffolds to achieve complex derivatives through reactions like cyclization, alkylation, and amidation. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of amino-pyrazoles with aldehydes or carboxylic acids derivatives to form the desired scaffold with various substituents (Heravi et al., 2007).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, reveals the conformational preferences of these compounds and how substituents affect their overall structure. For example, compounds with a pyrazoline ring adopt a flat-envelope conformation, with substituents influencing the orientation and electronic properties of the molecule (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitution, cyclization, and rearrangement reactions, to produce a wide array of heterocyclic derivatives. Their chemical properties are influenced by the nature and position of substituents on the heterocyclic core (El-Mariah et al., 2006).
Scientific Research Applications
Synthesis of Thiazole and Pyrazole Derivatives
Thiazole and pyrazole derivatives have been synthesized through various chemical reactions, showcasing the versatility of these compounds in organic synthesis. For instance, the synthesis of thiazolopyrimidines and thiazolotriazines from 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide demonstrates the potential for creating complex molecules with diverse functional groups, which could be explored for various scientific applications (El-Dean, 1992).
Anticancer and Anti-inflammatory Activities
Some derivatives of pyrazole and thiazole have been investigated for their biological activities, including anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of such compounds (Rahmouni et al., 2016).
Antimicrobial Activity
The antimicrobial activity of novel compounds is a significant area of research, contributing to the development of new antimicrobial agents. Pyridazine derivatives, for instance, have been synthesized and tested for their antimicrobial properties, highlighting the potential of these compounds in addressing microbial resistance (El-Mariah et al., 2006).
Antiviral Activity
Exploring the antiviral activity of novel compounds is crucial for developing new therapeutic agents against viral infections. Pyrazolopyridines and related compounds have been synthesized and assessed for their antiviral activity, including against HSV1 and HAV-MBB, showcasing the potential application of these compounds in antiviral drug discovery (Attaby et al., 2006).
properties
IUPAC Name |
4-methyl-2-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7OS/c1-16-22(33-24(26-16)17-6-3-2-4-7-17)23(32)28-19-10-8-18(9-11-19)27-20-12-13-21(30-29-20)31-15-5-14-25-31/h2-15H,1H3,(H,27,29)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYPGLQLIGLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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